molecular formula C17H22BrNO2 B1652857 N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide CAS No. 1609409-24-6

N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652857
CAS No.: 1609409-24-6
M. Wt: 352.3
InChI Key: PKYMUHVPHRQHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide” is a compound that likely belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring (from the “phenylethanamine” part of the name), attached to an ethylamine group. This would then be substituted at the nitrogen with a 3,4-dimethoxybenzyl group, which consists of a benzyl group with two methoxy (O-CH3) groups on the 3 and 4 positions of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Based on its structure, we can predict that this compound would likely be a solid at room temperature, and would likely be soluble in organic solvents due to the presence of the phenyl and methoxy groups .

Scientific Research Applications

Novel Recovery of Nano-Structured Ceria (CeO2)

The study by Veranitisagul et al. (2011) explores the use of N,N-bis(2-hydroxybenzyl)alkylamines, specifically benzoxazine dimers, as novel ligands for cerium(III) ion to form complexes. These complexes can be decomposed thermally to obtain single-phase ceria (CeO2), demonstrating an application in materials science for creating nano-structured materials with potential uses in catalysis and electronics Veranitisagul et al., 2011.

Analytical Characterization of Psychoactive Substances

Chapman and Avanes (2015) conducted a study on the H NMR spectra of various psychedelic phenylethanamines, including N-substituted phenylethanamines with methoxybenzyl amine moieties. This research is significant for forensic and harm-reduction organizations, providing a method for the identification of novel psychoactive substances Chapman & Avanes, 2015.

Synthetic Technology of Organic Intermediates

Wang Ling-ya (2015) focuses on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis with wide applications in medicine, pesticide, and chemical industries. This research underscores the importance of developing efficient and environmentally friendly synthetic routes for organic intermediates Wang Ling-ya, 2015.

Vibrational Assignments in Polymer Science

Research by Dunkers and Ishida (1995) on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides insight into the vibrational assignments of molecules synthesized to model the phenolic products from ring-opening polymerization of benzoxazine monomers. This work has implications for understanding the structural properties of polymers Dunkers & Ishida, 1995.

Protecting Groups in Organic Synthesis

Grunder-Klotz and Ehrhardt (1991) utilized the 3,4-dimethoxybenzyl group as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This research highlights the role of protecting groups in facilitating complex organic syntheses, which is crucial for the development of pharmaceuticals and fine chemicals Grunder-Klotz & Ehrhardt, 1991.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Many phenethylamines are biologically active and can have effects on the nervous system, but without more information, it’s hard to say what the specific mechanism of action of this compound would be .

Future Directions

The study of phenethylamines is a rich field with many potential future directions. These compounds are often biologically active and can have a variety of effects on the nervous system, making them of interest for the development of new drugs .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMUHVPHRQHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-24-6
Record name Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.